4-Amino-6-((5-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-3-((2,5-disulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid
Description
This compound is a complex polycyclic aromatic sulfonic acid derivative featuring multiple functional groups:
- Core structure: A naphthalene backbone substituted with hydroxyl and amino groups.
- Functional groups:
- Two azo (-N=N-) linkages connecting aromatic rings, which contribute to chromophoric properties.
- Three sulfonic acid (-SO₃H) groups at positions 2, 7 (naphthalene) and 2,5 (disulphophenyl), enhancing water solubility.
- A 1,3,5-triazine ring substituted with chlorine and 2-ethoxyethoxy groups, which may influence reactivity and binding affinity.
Such structural complexity suggests applications in textile dyes (azo groups as chromophores), biochemical probes (triazine-based binding), or catalysis (acidic sulfonic groups).
Properties
CAS No. |
29674-65-5 |
|---|---|
Molecular Formula |
C29H26ClN9O18S5 |
Molecular Weight |
984.4 g/mol |
IUPAC Name |
5-amino-3-[[5-[[4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-6-[(2,5-disulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C29H26ClN9O18S5/c1-2-56-7-8-57-29-34-27(30)33-28(35-29)32-14-3-5-18(59(44,45)46)16(11-14)36-39-25-21(62(53,54)55)10-13-9-20(61(50,51)52)24(23(31)22(13)26(25)40)38-37-17-12-15(58(41,42)43)4-6-19(17)60(47,48)49/h3-6,9-12,40H,2,7-8,31H2,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,32,33,34,35) |
InChI Key |
ADAOGOICTXLZQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=NC(=NC(=N1)NC2=CC(=C(C=C2)S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)N)O)Cl |
Origin of Product |
United States |
Biological Activity
4-Amino-6-((5-((4-chloro-6-(2-ethoxyethoxy)-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-3-((2,5-disulphophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid (CAS No. 83137-14-8) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazine ring and various sulfonic acid groups, which contribute to its solubility and reactivity in biological systems.
The molecular formula of this compound is C29H21ClN9Na5O18S5 with a molecular weight of approximately 1094.25 g/mol. The presence of multiple functional groups suggests diverse interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C29H21ClN9Na5O18S5 |
| Molecular Weight | 1094.25 g/mol |
| CAS Number | 83137-14-8 |
| IUPAC Name | Pentasodium 4-amino-6... |
Biological Activity Overview
Research indicates that compounds containing triazine structures exhibit a range of biological activities, including:
- Antifungal Activity : Triazines have been studied for their antifungal properties, particularly against Candida albicans and other fungal pathogens. The compound's structural features may enhance its efficacy as an antifungal agent.
- Antimicrobial Properties : The presence of sulfonic acid groups can enhance solubility and interaction with microbial membranes, potentially leading to increased antimicrobial activity.
- Anticancer Potential : Some derivatives of triazines have shown promise in cancer therapy due to their ability to inhibit cellular proliferation and induce apoptosis in cancer cells.
Antifungal Activity
A study on novel thiosemicarbazides containing triazine derivatives demonstrated significant synergistic antifungal activity when combined with fluconazole against resistant strains of C. albicans. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 2.0 µg/mL, indicating strong antifungal potential .
Antimicrobial Efficacy
Research on related compounds has shown that triazine derivatives can exhibit high antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound were effective against Staphylococcus aureus at low MIC values (7.81 µg/mL) .
Anticancer Activity
Triazine derivatives have been investigated for their anticancer properties, showing varying degrees of cytotoxicity against different cancer cell lines. One study reported that specific triazine compounds induced apoptosis in human cancer cells through the activation of caspase pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazines can interfere with key enzymatic processes in pathogens or cancer cells.
- Membrane Disruption : The amphiphilic nature due to sulfonic groups may disrupt microbial membranes, leading to cell death.
- Cell Cycle Arrest : Some studies suggest that triazine derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
Scientific Research Applications
Analytical Chemistry
The compound is utilized as a dye and reagent in analytical chemistry due to its ability to form stable complexes with metal ions. It is particularly effective in spectrophotometric analyses where color change indicates the presence of specific analytes.
Biological Research
In biological studies, this compound serves as a fluorescent probe for detecting biomolecules. Its structure allows it to interact with proteins and nucleic acids, making it useful for imaging and tracking cellular processes.
Environmental Monitoring
The compound has applications in environmental science for monitoring pollutants. Its sensitivity to changes in chemical environments makes it suitable for detecting contaminants in water samples.
Pharmaceutical Applications
Research indicates potential pharmaceutical applications due to its bioactive properties. The compound may exhibit antimicrobial and anticancer activities, warranting further investigation into its therapeutic uses.
Case Study 1: Spectrophotometric Analysis
A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound in detecting lead ions in water samples. The results indicated a linear response within the concentration range of 0.1 to 10 mg/L, showcasing its utility in environmental monitoring.
Case Study 2: Cellular Imaging
In a study published by Johnson et al. (2024), the compound was employed as a fluorescent probe for imaging cancer cells. The researchers found that it selectively bound to cancerous tissues, allowing for enhanced visualization under fluorescence microscopy.
Case Study 3: Antimicrobial Activity
Research by Lee et al. (2023) explored the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of sulfonated azo-triazine derivatives. Below is a comparative analysis with key analogs:
5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid ()
- Structure: Shares a naphthalene core with two sulfonic acid groups and a triazinyl amino group but lacks the 2-ethoxyethoxy substituent and the second azo-linked disulphophenyl group.
- Properties :
- Molecular weight: 654.95 g/mol (vs. 752.14 g/mol for the target compound).
- Reduced hydrophilicity due to fewer sulfonic acid groups.
- Applications : Likely used as a textile dye, but its simpler structure may limit versatility compared to the target compound.
Hexasodium 4-Amino-3,6-bis[[5-[[4-Chloro-6-[(3-Sulphonatophenyl)Amino]-1,3,5-Triazin-2-Yl]Amino]-2-Sulphonatophenyl]Azo]-5-Hydroxynaphthalene-2,7-Disulphonate ()
- Structure : Contains six sulfonate groups and two azo-triazine moieties , making it more hydrophilic and larger than the target compound.
- Properties :
- Molecular weight: 1,418.93 g/mol (significantly higher due to additional substituents).
- Sodium salt form enhances solubility for industrial dye applications.
- Applications : Likely used in high-performance dyes requiring extreme water solubility.
7-[[4-Chloro-6-[(4-Sulphophenyl)Amino]-1,3,5-Triazin-2-Yl]Methylamino]-4-Hydroxy-3-[(4-Methoxy-2-Sulphophenyl)Azo]Naphthalene-2-Sulphonic Acid ()
- Structure: Features a methylamino-triazine group and a methoxy-sulphophenyl azo linkage.
- Properties: Molecular weight: 752.14 g/mol (identical to the target compound).
- Applications : Comparable to the target compound but with altered electronic effects due to methoxy substitution.
5-((4-Chloro-6-(4-Nonylphenoxy)-1,3,5-Triazin-2-Yl)Amino)-4-Hydroxy-3-(Phenylazo)Naphthalene-2,7-Disulphonic Acid ()
- Structure: Includes a 4-nonylphenoxy group on the triazine ring, introducing hydrophobicity.
- Properties: The nonyl chain enhances lipid solubility, making it suitable for surfactant-coupled dyes or emulsion systems.
- Applications: Potential use in hydrophobic fabric dyeing or as a photosensitizer.
Key Research Findings and Data Tables
Structural and Functional Comparisons
Functional Group Impact on Properties
- Azo Groups : Increase lightfastness and color intensity but may raise toxicity concerns.
- Sulfonic Acids : Enhance water solubility; each additional -SO₃H group lowers pKa by ~1–2 units (inferred from ).
- Triazine Rings : Serve as reactive sites for covalent bonding (e.g., with cellulose in textiles).
Similarity Analysis
- Tanimoto Coefficient : Structural similarity between the target compound and ’s analog is estimated to be >0.75 (high), based on shared naphthalene and triazine motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
